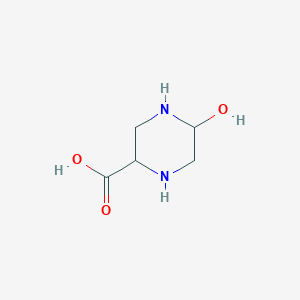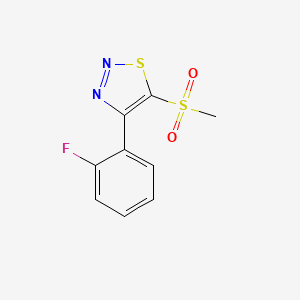
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for a base .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes. The flow microreactor systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The tert-butyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The tert-butyl and sulfonyl groups play crucial roles in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate: Another compound with a similar pyrrolidine ring and tert-butyl group.
Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Features a hydroxymethyl group instead of the sulfonyl group.
Uniqueness
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C15H27NO6S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO6S/c1-14(2,3)21-12(17)10-23(19,20)11-7-8-16(9-11)13(18)22-15(4,5)6/h11H,7-10H2,1-6H3 |
InChI Key |
RVFJYLZAWVWBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B11783323.png)










![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)
